molecular formula C16H15Cl2NO2 B2921111 3,6-dichloro-2-methoxy-N-phenethylbenzamide CAS No. 301680-35-3

3,6-dichloro-2-methoxy-N-phenethylbenzamide

Cat. No.: B2921111
CAS No.: 301680-35-3
M. Wt: 324.2
InChI Key: YGSCVMVTJZVZGL-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxy-N-phenethylbenzamide is a benzamide derivative characterized by a dichloro-substituted aromatic ring (positions 3 and 6), a methoxy group at position 2, and a phenethyl moiety attached to the amide nitrogen.

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-15-13(18)8-7-12(17)14(15)16(20)19-10-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSCVMVTJZVZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NCCC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-2-methoxy-N-phenethylbenzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-2-methoxy-N-phenethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 3,6-dichloro-2-formyl-N-phenethylbenzamide or 3,6-dichloro-2-carboxy-N-phenethylbenzamide.

    Reduction: Formation of 3,6-dichloro-2-methoxy-N-phenethylamine.

    Substitution: Formation of 3,6-dihydroxy-2-methoxy-N-phenethylbenzamide or 3,6-diamino-2-methoxy-N-phenethylbenzamide.

Scientific Research Applications

3,6-dichloro-2-methoxy-N-phenethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-phenethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Patterns on the Benzamide Core

5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide (CAS 335397-45-0)
  • Key Differences :
    • Chloro substituent at position 5 (vs. 3,6-dichloro in the target compound).
    • Methoxy group at position 2 (shared with the target compound).
    • Amide nitrogen linked to a 2,3-dimethylphenyl group (vs. phenethyl in the target compound).
  • Implications :
    • Reduced steric hindrance and electron-withdrawing effects due to a single chloro substituent.
    • The dimethylphenyl group may enhance lipophilicity but reduce conformational flexibility compared to the phenethyl chain .
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Key Differences :
    • Dichloro substituents on the phenyl ring attached to the amide nitrogen (vs. on the benzamide core in the target compound).
    • Ethoxymethoxy group at position 4 (vs. methoxy at position 2).
  • Dichloro substitution on the phenyl ring may enhance pesticidal activity, as seen in etobenzanid’s use as a herbicide .

Amide Nitrogen Substituents

2-Methoxy-N,N-dimethylbenzamide (6f)
  • Key Differences: Dimethyl groups on the amide nitrogen (vs. phenethyl in the target compound). No chloro substituents.
  • Implications :
    • Reduced steric bulk and lipophilicity due to smaller substituents.
    • Dimethyl groups may hinder hydrogen bonding, affecting interactions in catalytic or biological systems .
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide
  • Key Differences :
    • Hydroxy group at position 2 (vs. methoxy in the target compound).
    • Trifluoromethylphenyl group on the amide nitrogen.
  • Trifluoromethyl groups improve metabolic stability and electronegativity, common in pharmaceuticals .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs
Compound Substituents (Benzamide Core) Amide Substituent Notable Applications/Properties
Target Compound 3,6-Cl; 2-OMe Phenethyl Potential agrochemical/pharmacological
5-Chloro-N-(2,3-dimethyl-phenyl)-2-OMe 5-Cl; 2-OMe 2,3-Dimethylphenyl Unspecified (structural analog)
Etobenzanid 4-(ethoxymethoxy) 2,3-Dichlorophenyl Herbicide
2-Methoxy-N,N-dimethylbenzamide 2-OMe N,N-Dimethyl Catalyst intermediate
2-Hydroxy-N-(3-CF3-phenyl)-benzamide 2-OH 3-Trifluoromethylphenyl Metal-catalyzed reactions
  • Electronic Effects :
    • Chloro groups (electron-withdrawing) decrease electron density on the aromatic ring, affecting reactivity in electrophilic substitutions.
    • Methoxy groups (electron-donating) counteract this effect, creating regioselective reactivity .

Biological Activity

3,6-Dichloro-2-methoxy-N-phenethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H17Cl2NO\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{N}\text{O}

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various synthesized compounds, it was found to have an IC50 value indicating effective inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined using disk diffusion assays, demonstrating its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus0.039
Escherichia coli0.078
Pseudomonas aeruginosa0.156

These results suggest that the compound could serve as a model for developing new antibacterial agents targeting resistant strains .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising anticancer activity. A study evaluated its effects on HeLa cells (cervical cancer) and reported a significant reduction in cell viability at higher concentrations. The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and caspase-9, which are key markers of programmed cell death.

Concentration (µM) Cell Viability (%)
1085
2565
5030

These findings indicate that the compound may inhibit cancer cell proliferation effectively and warrant further investigation into its mechanisms of action .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed in a model of acute inflammation induced by lipopolysaccharide (LPS) in mice. Treatment with various dosages of the compound resulted in a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6.

Dosage (mg/kg) TNF-alpha (pg/mL) IL-6 (pg/mL)
512080
109050
206030

These results support the hypothesis that the compound may be beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Study : A recent study published in Chemistry & Biology demonstrated that derivatives of benzamide compounds, including this compound, showed enhanced antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of structural modifications in improving efficacy .
  • Cancer Cell Line Study : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. The findings suggest potential applications in cancer therapy and necessitate further exploration into its pharmacokinetics and toxicity profiles .
  • Inflammation Model Study : Experiments using animal models indicated that this compound could reduce inflammation significantly compared to controls. Its ability to modulate cytokine production suggests it may have therapeutic potential for inflammatory diseases .

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